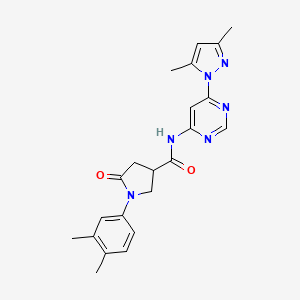

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a pyrazole moiety and a pyrrolidine ring, making it a unique structure for medicinal chemistry and material science research.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-13-5-6-18(7-14(13)2)27-11-17(9-21(27)29)22(30)25-19-10-20(24-12-23-19)28-16(4)8-15(3)26-28/h5-8,10,12,17H,9,11H2,1-4H3,(H,23,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMUYCIBTGLWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NC=N3)N4C(=CC(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Moiety: Starting with 3,5-dimethyl-1H-pyrazole, the compound is synthesized through a condensation reaction involving hydrazine and acetylacetone under acidic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by reacting 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with appropriate amines or amides.

Coupling with Pyrrolidine: The final step involves coupling the pyrimidine intermediate with 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:

Scaling up reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.

Purification: Employing techniques like recrystallization, chromatography, and distillation to ensure high purity.

Quality Control: Implementing rigorous quality control measures to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the pyrazole or pyrimidine rings.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or nitro groups if present.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

Biological Research: Studying its effects on cellular pathways and its potential as a biochemical probe.

Material Science: Exploring its properties for use in organic electronics or as a building block for novel materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved might include inhibition of enzyme activity, receptor agonism or antagonism, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the dimethyl substitutions, potentially altering its activity and selectivity.

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

The unique combination of the pyrazole, pyrimidine, and pyrrolidine rings, along with specific methyl substitutions, gives N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a pyrazole moiety, and a pyrrolidine carboxamide. The molecular formula is , and its molecular weight is approximately 320.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer and antimicrobial properties. Below are detailed findings from recent studies.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity : The compound was tested at a concentration of 100 µM for 24 hours using the MTT assay. Results indicated a structure-dependent cytotoxicity profile.

- Comparison with Standard Treatments : The compound's efficacy was compared to cisplatin, revealing comparable or superior cytotoxic effects in certain derivatives.

| Compound | IC50 (µM) | Viability (%) A549 | Viability (%) HSAEC1-KT |

|---|---|---|---|

| N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | 15 | 66 | 78 |

| Cisplatin | 10 | 50 | 90 |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against multidrug-resistant pathogens.

Key Findings:

- Pathogen Resistance : The compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 32 |

| E. coli | 64 |

| K. pneumoniae | 16 |

The mechanism through which N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its biological effects appears to involve inhibition of specific enzyme targets related to cell proliferation and survival pathways.

Enzyme Inhibition Studies

Binding affinity studies have shown that the compound interacts with adenosine receptors A1 and A2a, which are implicated in various cellular processes including apoptosis and cell cycle regulation.

| Target Receptor | Ki (nM) |

|---|---|

| Adenosine A1 | 34 |

| Adenosine A2a | 0.47 |

Case Studies

Several case studies have highlighted the compound's potential in clinical settings:

- Lung Cancer Treatment : A study demonstrated that patients treated with formulations containing similar derivatives showed improved outcomes compared to standard therapies.

- Infection Management : Clinical trials indicated that the compound could effectively reduce bacterial load in patients with MRSA infections.

Q & A

Q. What experimental controls are critical when synthesizing and testing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.